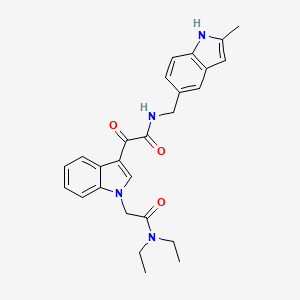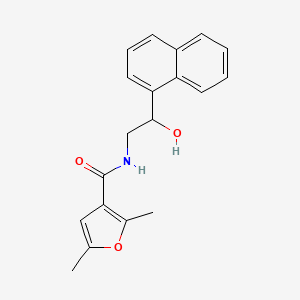
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide” is an organic compound that contains a naphthalene ring (a polycyclic aromatic hydrocarbon with two fused benzene rings), a furan ring (a heterocyclic compound with a five-membered ring with four carbon atoms and one oxygen), and a carboxamide group (a functional group derived from carboxylic acid where the hydroxyl group is replaced by an amine group) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the naphthalene and furan rings, along with the carboxamide group. The hydroxyethyl group attached to the naphthalene ring would likely contribute to the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the naphthalene and furan rings in this compound could potentially make it aromatic and relatively stable. The carboxamide group could contribute to its polarity .Aplicaciones Científicas De Investigación
Antibacterial and Antimycobacterial Activity
Research has highlighted the synthesis of various naphthalene derivatives, including those similar in structure to N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide, for their potential in treating infectious diseases. These compounds have been tested for their antibacterial and antimycobacterial properties, showing promising activity against pathogens such as Staphylococcus aureus, including methicillin-resistant strains, and Mycobacterium tuberculosis. For example, certain derivatives demonstrated activities surpassing those of standard antibiotics like ampicillin or rifampicin, offering new avenues for treating resistant bacterial infections (Goněc et al., 2015).
Luminescence and Metal-Organic Frameworks
The exploration of naphthalene derivatives extends into the development of metal–organic frameworks (MOFs), which are compounds characterized by their luminescence properties and potential applications in sensing, catalysis, and material science. Some studies have focused on the synthesis and structural analysis of carboxylate-assisted ethylamide metal–organic frameworks incorporating naphthalene units. These frameworks exhibit unique luminescence properties that could be leveraged for novel optical materials or sensors (Sun et al., 2012).
Neurological Applications
The structure of this compound shares similarities with compounds studied for their neurological effects, such as the potential for treating neurodegenerative diseases. Research using naphthalene-based probes has opened new methods for imaging and studying the progression of diseases like Alzheimer's by binding to neurofibrillary tangles and beta-amyloid plaques in the brain. This provides a non-invasive technique for monitoring the development of such diseases, facilitating early diagnosis and the evaluation of treatment responses (Shoghi-Jadid et al., 2002).
Propiedades
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-12-10-17(13(2)23-12)19(22)20-11-18(21)16-9-5-7-14-6-3-4-8-15(14)16/h3-10,18,21H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQDDVBRIATFRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(2-aminophenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2830551.png)

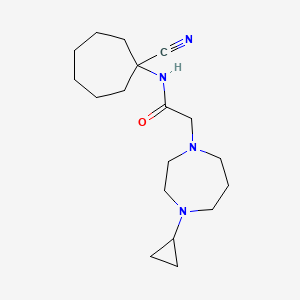
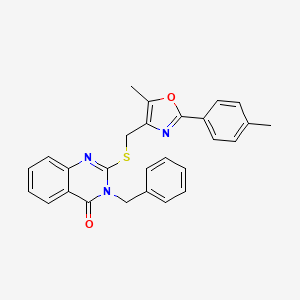
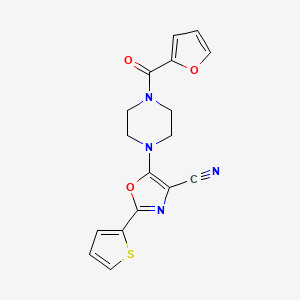


![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]methanesulfonamide](/img/structure/B2830564.png)
![2-((2,5-Dimethoxyphenyl)sulfonyl)-1-(2-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2830565.png)
![24,27-Dibenzyl-9,18-di(butan-2-yl)-12-(2-methylpropyl)-15-(2-methylsulfanylethyl)-21-propan-2-yl-1,7,10,13,16,19,22,25,28-nonazatricyclo[28.3.0.03,7]tritriacontane-2,8,11,14,17,20,23,26,29-nonone](/img/structure/B2830566.png)
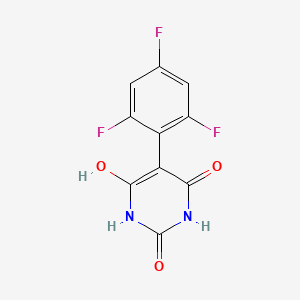
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2830569.png)

